molecular formula C7H10N2OS B2428142 5-Isopropyl--2-thiouracil CAS No. 18718-34-8

5-Isopropyl--2-thiouracil

Cat. No.: B2428142
CAS No.: 18718-34-8
M. Wt: 170.23
InChI Key: VFYFWCFWCLTDIF-UHFFFAOYSA-N
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Description

5-Isopropyl-2-thiouracil is a heterocyclic compound belonging to the class of thiopyrimidines. It is structurally similar to uracil, with the addition of an isopropyl group at position 5 and a sulfur atom at position 2. This compound exhibits unique properties due to the presence of both nitrogen and sulfur atoms in its structure. It is primarily known for its applications in pharmaceutical and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-2-thiouracil typically involves the introduction of an isopropyl group into the uracil ring. One common method is the alkylation of 2-thiouracil with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.

Another approach involves the cyclization of ethyl 2-isopropyl-3,3-bis(methylsulfanyl)acrylate, followed by the transformation of the intermediate 6-methylsulfanyluracils to 5-Isopropyl-2-thiouracil through desulfurization reactions .

Industrial Production Methods

Industrial production of 5-Isopropyl-2-thiouracil may involve large-scale alkylation processes using automated reactors to ensure consistent product quality. The use of continuous flow reactors can enhance the efficiency of the synthesis by providing better control over reaction conditions and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-2-thiouracil undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiouracil ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl or aryl halides, potassium carbonate, dimethylformamide as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkyl or aryl substituted thiouracil derivatives.

Scientific Research Applications

5-Isopropyl-2-thiouracil has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Propylthiouracil: Another thiouracil derivative used in the treatment of hyperthyroidism. It has a propyl group instead of an isopropyl group.

    Methimazole: A thioamide compound with similar antithyroid activity but a different chemical structure.

    Carbimazole: A prodrug that is converted to methimazole in the body, used for similar therapeutic purposes.

Uniqueness

5-Isopropyl-2-thiouracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the sulfur atom at position 2 allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

5-propan-2-yl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-4(2)5-3-8-7(11)9-6(5)10/h3-4H,1-2H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYFWCFWCLTDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC(=S)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873580
Record name 5-Isopropyl-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18718-34-8
Record name 5-Isopropyl-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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